molecular formula C13H15N3 B13086124 4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine

4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine

Cat. No.: B13086124
M. Wt: 213.28 g/mol
InChI Key: DLBMZBCPSSZIAO-UHFFFAOYSA-N
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Description

4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound features a unique seven-five fused bicyclic structure, which is relatively novel compared to the more commonly studied six-five fused heterocycles . Its structure provides a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine typically involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. This intermediate undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is achieved using borane, and the resulting amine is protected with a tert-butyloxycarbonyl group . Industrial production methods may involve similar synthetic routes but optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine scaffold, which can be further functionalized for specific applications .

Scientific Research Applications

4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine is used extensively in scientific research due to its versatile chemical properties. Its applications include:

Mechanism of Action

The mechanism of action of 4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of specific kinases or modulation of receptor activity .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

4-phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

InChI

InChI=1S/C13H15N3/c1-2-5-11(6-3-1)13-12-7-9-15-16(12)10-4-8-14-13/h1-3,5-7,9,13-14H,4,8,10H2

InChI Key

DLBMZBCPSSZIAO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=NN2C1)C3=CC=CC=C3

Origin of Product

United States

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